molecular formula C15H18N2O5 B2400269 N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-nitrobenzamide CAS No. 899731-05-6

N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-nitrobenzamide

Cat. No. B2400269
CAS RN: 899731-05-6
M. Wt: 306.318
InChI Key: BEBDNTHUTJZIMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of 1,6-dioxaspiro[4.4]nonane derivatives, which are structurally similar to the compound , has been extensively studied . The synthesis often involves the condensation of two molecules of a lactone in the presence of sodium ethoxide to give a dilactone .

Mechanism of Action

The exact mechanism of action of DNMDP is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in disease progression. For example, in cancer research, DNMDP has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression and cell proliferation. In Alzheimer's disease research, DNMDP has been shown to inhibit the activity of acetylcholinesterase (AChE), which is involved in the breakdown of acetylcholine, a neurotransmitter that is important for memory and learning. In Parkinson's disease research, DNMDP has been shown to inhibit the activity of monoamine oxidase B (MAO-B), which is involved in the breakdown of dopamine, a neurotransmitter that is important for motor function.
Biochemical and Physiological Effects
DNMDP has been shown to have various biochemical and physiological effects, depending on the disease model and the dosage used. In cancer research, DNMDP has been shown to induce cell cycle arrest and apoptosis, inhibit angiogenesis, and enhance the immune response. In Alzheimer's disease research, DNMDP has been shown to increase acetylcholine levels, reduce oxidative stress, and decrease amyloid beta accumulation. In Parkinson's disease research, DNMDP has been shown to increase dopamine levels, reduce oxidative stress, and improve motor function.

Advantages and Limitations for Lab Experiments

One advantage of using DNMDP in lab experiments is its high purity and stability, which allows for reproducible results. Another advantage is its broad range of potential therapeutic applications, which makes it a versatile compound for research. However, one limitation of using DNMDP in lab experiments is its relatively high cost, which may limit its accessibility for some researchers.

Future Directions

There are many potential future directions for DNMDP research, including the development of new synthetic methods to improve yield and reduce cost, the optimization of dosage and delivery methods for therapeutic applications, and the exploration of new disease models and applications. Additionally, further studies are needed to fully understand the mechanism of action of DNMDP and its potential side effects, as well as to identify any potential drug interactions. Overall, DNMDP shows great promise as a therapeutic agent for various diseases, and further research is needed to fully realize its potential.

Synthesis Methods

DNMDP can be synthesized through a multi-step process that involves the reaction of 4-nitrobenzoic acid with 2-amino-1,4-dioxaspiro[4.5]decane, followed by the reaction with thionyl chloride, and finally, the reaction with methylamine. The product is then purified through recrystallization to obtain DNMDP in high purity.

Scientific Research Applications

DNMDP has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, DNMDP has been shown to inhibit the growth of cancer cells and induce apoptosis. In Alzheimer's disease research, DNMDP has been shown to have neuroprotective effects and improve cognitive function. In Parkinson's disease research, DNMDP has been shown to protect dopaminergic neurons and improve motor function.

Safety and Hazards

There is limited information available on the safety and hazards of “N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-nitrobenzamide”. It’s important to handle all chemical compounds with care and follow appropriate safety protocols .

properties

IUPAC Name

N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)-4-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O5/c18-14(11-3-5-12(6-4-11)17(19)20)16-9-13-10-21-15(22-13)7-1-2-8-15/h3-6,13H,1-2,7-10H2,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEBDNTHUTJZIMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)OCC(O2)CNC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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